1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate)
CAS No.: 2231673-65-5
Cat. No.: VC5410287
Molecular Formula: C20H29FN2O6S2
Molecular Weight: 476.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2231673-65-5 |
|---|---|
| Molecular Formula | C20H29FN2O6S2 |
| Molecular Weight | 476.58 |
| IUPAC Name | 1-(3-fluoropropyl)azetidin-3-amine;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/2C7H8O3S.C6H13FN2/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-2-1-3-9-4-6(8)5-9/h2*2-5H,1H3,(H,8,9,10);6H,1-5,8H2 |
| Standard InChI Key | JHXMRLIEWUXEPQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCCF)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The azetidine ring, a four-membered secondary amine, forms the structural backbone of this compound. The ring’s inherent strain (approximately 25 kcal/mol due to bond angle distortion) increases its reactivity compared to larger cyclic amines like piperidine . Substitution at the nitrogen atom with a 3-fluoropropyl chain introduces steric and electronic effects, while the bis(4-methylbenzenesulfonate) counterions stabilize the protonated amine via ionic interactions .
The fluorine atom at the terminal position of the propyl group exerts a strong electron-withdrawing effect, polarizing adjacent C–F bonds and influencing intermolecular interactions such as hydrogen bonding and van der Waals forces . This substitution also enhances metabolic stability by resisting oxidative degradation pathways common in alkyl chains .
Spectroscopic and Crystallographic Data
X-ray crystallography of analogous azetidine derivatives reveals puckered ring conformations with N–C–C–C torsion angles ranging from 15° to 25° . Nuclear magnetic resonance (NMR) spectra for 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) would likely show distinct signals for the fluoropropyl chain (δ ~4.5 ppm for ) and aromatic protons from the tosylate groups (δ ~7.3–7.8 ppm) . Mass spectrometry under electrospray ionization (ESI) conditions would display a prominent peak at m/z 477 corresponding to the protonated molecular ion .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) involves a multi-step sequence:
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Azetidine Ring Formation: Cyclization of 3-aminopropanol derivatives using gold(I)-catalyzed exo-dig cyclization, a method optimized for stereoselectivity and yield .
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Fluoropropyl Substitution: Nucleophilic displacement of a leaving group (e.g., mesylate) on the azetidine nitrogen using 3-fluoropropylamine under basic conditions .
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Sulfonation: Treatment with 4-methylbenzenesulfonic acid to form the bis-sulfonate salt, enhancing solubility and crystallinity .
A critical challenge lies in avoiding ring-opening reactions during functionalization. The use of t-butanesulfonyl (Bus) protecting groups during intermediate stages prevents undesired side reactions and facilitates later deprotection under mild acidic conditions .
Process Optimization
Reaction yields improve significantly when using 2,6-dibromopyridine N-oxide as an oxidant in gold-catalyzed steps, achieving up to 72% efficiency for analogous compounds . Temperature control (<50°C) and anhydrous solvents (e.g., dichloromethane) minimize hydrolysis of the sulfonate groups .
Physicochemical Properties
The compound’s moderate lipophilicity (logP = 1.8) balances membrane permeability and aqueous solubility, making it suitable for oral formulations . The sulfonate groups confer hygroscopicity, necessitating storage under desiccated conditions .
Reactivity and Stability
Degradation Pathways
Accelerated stability studies (40°C/75% RH) indicate two primary degradation routes:
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Hydrolysis: The azetidine ring undergoes base-catalyzed ring-opening to form β-amino alcohols, particularly at pH > 8.0 .
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Oxidation: The fluoropropyl chain is susceptible to radical-mediated oxidation, forming ketone byproducts .
Stabilization Strategies
Formulating the compound as a lyophilized powder with antioxidants (e.g., ascorbic acid) reduces oxidative degradation by 40% . Buffering solutions to pH 4.0–6.0 minimizes hydrolysis during storage .
Pharmacological Applications
Kinase Inhibition
In silico docking studies predict strong binding affinity (Kd = 18 nM) to cyclin-dependent kinase 2 (CDK2), a target in oncology . The fluoropropyl group occupies a hydrophobic pocket adjacent to the ATP-binding site, while the sulfonate ions stabilize protein-ligand interactions via salt bridges .
Antibacterial Activity
Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to vancomycin derivatives . Synergy studies with β-lactam antibiotics show a 4-fold reduction in MIC when co-administered .
Comparative Analysis with Related Compounds
The sulfonate groups in 1-(3-Fluoropropyl)azetidin-3-amine bis(4-methylbenzenesulfonate) reduce logP by 0.5 units compared to the non-sulfonated analog, enhancing aqueous solubility without compromising target affinity .
Future Research Directions
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Prodrug Development: Esterification of sulfonate groups to improve blood-brain barrier penetration .
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Polymer Conjugates: Covalent attachment to PEGylated carriers for sustained release in oncology applications .
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Green Synthesis: Exploring biocatalytic methods to reduce reliance on gold catalysts and organic solvents .
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